6-(4-Methyl-1h-imidazol-1-yl)-3-pyridinecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both imidazole and pyridine rings. The presence of these two rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and material science. The imidazole ring is known for its biological activity, while the pyridine ring is a common structural motif in many pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction involving an aldehyde and an amine.
Industrial Production Methods
Industrial production of 6-(4-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-(4-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole and pyridine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, organometallic compounds
Major Products
Oxidation: 6-(4-methyl-1H-imidazol-1-yl)pyridine-3-carboxylic acid
Reduction: 6-(4-methyl-1H-imidazol-1-yl)pyridine-3-methanol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
6-(4-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes and receptors that interact with imidazole and pyridine rings.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic and optical properties.
Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 6-(4-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-methyl-1H-imidazol-1-yl)pyridine-3-carboxylic acid
- 6-(4-methyl-1H-imidazol-1-yl)pyridine-3-methanol
- 6-(4-methyl-1H-imidazol-1-yl)pyridine-3-amine
Uniqueness
6-(4-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde is unique due to the presence of both an imidazole ring and a pyridine ring, along with an aldehyde functional group. This combination of structural features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C10H9N3O |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
6-(4-methylimidazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-8-5-13(7-12-8)10-3-2-9(6-14)4-11-10/h2-7H,1H3 |
InChI Key |
YJIURICXCHFAJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.